

Application Notes & Protocols: Carbazole Violet as a Reference Standard in Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the spectroscopic properties of **Carbazole Violet** (Pigment Violet 23) and outline protocols for its potential use as a reference standard in UV-Visible, fluorescence, and Raman spectroscopy. Due to its nature as a pigment with low solubility in common solvents, its application as a traditional soluble reference standard is limited. However, its stability and distinct spectral features make it a useful reference material in certain contexts, particularly for solid-state measurements and as a qualitative standard.

Introduction to Carbazole Violet

Carbazole Violet, chemically known as 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine, is a synthetic organic pigment belonging to the dioxazine class.[1] It is widely recognized by its Colour Index name, Pigment Violet 23 (PV23), and CAS number 6358-30-1.[1] Its primary use is as a colorant in various industrial applications, including inks, plastics, and coatings, owing to its high tinting strength and stability.[2][3] While not a conventional soluble spectroscopic standard, its well-defined crystalline structure and characteristic spectral properties allow for its use as a reference material for instrument performance verification and material identification.

Spectroscopic Properties of Carbazole Violet (PV23)

The utility of **Carbazole Violet** as a reference standard stems from its distinct interactions with light across different spectroscopic techniques.



2.1. UV-Visible (UV-Vis) Spectroscopy

In its solid, dispersed state, **Carbazole Violet** exhibits a broad absorption in the visible region, which is responsible for its intense violet color. Due to its very low solubility in most common solvents, obtaining a true solution for quantitative UV-Vis analysis is challenging. The UV-Vis spectrum of a **Carbazole Violet** dispersion is characterized by strong absorption bands in the green-yellow region of the spectrum. The exact position of the absorption maxima (λ max) can be influenced by particle size, aggregation, and the surrounding medium.

2.2. Fluorescence Spectroscopy

Carbazole Violet exhibits fluorescence in the far-red to near-infrared region of the electromagnetic spectrum. This property can be harnessed for qualitative identification and as a reference for instrument sensitivity in this spectral range.

2.3. Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for the identification of **Carbazole Violet**. The Raman spectrum of PV23 shows a series of characteristic sharp peaks corresponding to the vibrational modes of its molecular structure. These well-defined peaks can be used for unambiguous identification and as wavenumber calibration points.

Quantitative Data Summary

The following tables summarize the available quantitative spectroscopic data for **Carbazole Violet** (Pigment Violet 23). It is important to note that solution-state data is scarce due to the pigment's insolubility.

Table 1: UV-Visible and Fluorescence Spectroscopic Data for Carbazole Violet (PV23)



| Parameter | Value | Solvent/Medium | Notes |
|-----------------------------|----------------------------------|----------------|---|
| UV-Vis | | | |
| Absorption Maxima (λmax) | Not well-established in solution | - | As a pigment, it has broad absorption in the visible range. |
| Molar Absorptivity (ε) | Not applicable | - | Due to insolubility, this value is not typically measured. |
| Fluorescence | | | |
| Excitation Wavelength (λex) | 562 nm | Solid State | [4] |
| Emission Maximum (λem) | ~743 nm | Solid State | [4] |
| Quantum Yield (ФF) | Not reported | - | Data for the parent carbazole molecule is available but may not be representative.[5] |

Table 2: Characteristic Raman Peaks for Carbazole Violet (PV23)



| Raman Shift (cm ⁻¹) | Relative Intensity | Assignment (Tentative) |
|---------------------------------|--------------------|------------------------------------|
| ~257 | Medium | Lattice vibrations, skeletal modes |
| ~435 | Medium | Ring deformation modes |
| ~530 | Strong | Ring breathing/stretching modes |
| ~680 | Strong | C-H bending, ring modes |
| ~1145 | Medium | C-N stretching, ring modes |
| ~1330 | Very Strong | Carbazole ring stretching modes |
| ~1450 | Strong | Aromatic ring stretching modes |
| ~1530 | Strong | Aromatic ring stretching modes |
| ~1600 | Medium | C=C aromatic stretching |

Note: Peak positions are approximate and can vary slightly based on the instrumentation and sample preparation. Data is interpreted from graphical representations of the Raman spectrum of PV23.[6][7]

Experimental Protocols

Protocol 1: Preparation of a Carbazole Violet Dispersion for UV-Vis and Fluorescence Analysis

This protocol describes the preparation of a stable dispersion of **Carbazole Violet** for qualitative spectroscopic analysis.

Materials:

- Carbazole Violet (Pigment Violet 23) powder
- High-purity solvent (e.g., ethanol, isopropanol, or a suitable non-polar solvent in which the pigment has minimal solubility but good dispersibility)



- Surfactant or dispersant (optional, to improve stability)
- Ultrasonic bath
- Volumetric flasks
- Quartz cuvettes

Procedure:

- Weighing: Accurately weigh a small amount of Carbazole Violet powder (e.g., 1-5 mg).
- Dispersion: Transfer the powder to a volumetric flask (e.g., 100 mL). Add a small amount of the chosen solvent to wet the powder and form a paste.
- Dilution: Gradually add more solvent while agitating to break up agglomerates. If using a surfactant, add it at this stage according to the manufacturer's recommendations.
- Sonication: Place the sealed volumetric flask in an ultrasonic bath for 15-30 minutes to create a fine, homogeneous dispersion.
- Final Dilution: After sonication, allow the dispersion to cool to room temperature and then dilute to the final volume with the solvent. Mix thoroughly.
- Measurement: Transfer the dispersion to a quartz cuvette for immediate spectroscopic analysis. Keep the dispersion agitated if settling occurs.

Caption: Workflow for preparing a **Carbazole Violet** dispersion.

Protocol 2: Qualitative Analysis and Instrument Performance Check using Carbazole Violet

- 2.1. UV-Vis Spectrophotometer Check
- Prepare a fresh dispersion of Carbazole Violet as described in Protocol 1.
- Obtain a background spectrum of the pure solvent in a clean cuvette.



- Record the absorption spectrum of the **Carbazole Violet** dispersion over the desired wavelength range (e.g., 400-800 nm).
- The resulting spectrum, while not providing quantitative molar absorptivity, can be used as a
 reference to check the instrument's performance over time. The overall shape and position of
 the broad absorption band should remain consistent.

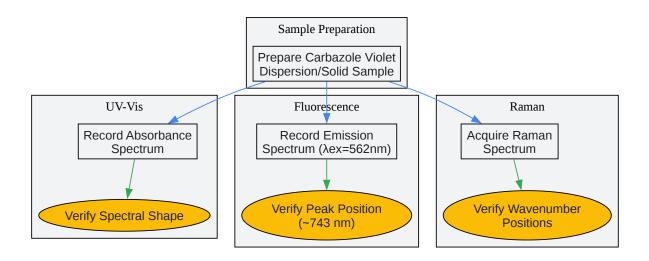
2.2. Fluorescence Spectrophotometer Check

- Using the Carbazole Violet dispersion from Protocol 1, place the cuvette in the sample holder of the fluorometer.
- Set the excitation wavelength to 562 nm.
- Scan the emission spectrum from approximately 650 nm to 850 nm.
- The characteristic emission peak around 743 nm can be used to verify the instrument's sensitivity and wavelength accuracy in this region.

2.3. Raman Spectrometer Wavenumber Verification

- Prepare a solid sample of Carbazole Violet powder by pressing it into a pellet or placing a small amount on a microscope slide.
- Acquire the Raman spectrum using a suitable laser excitation (e.g., 785 nm) and appropriate instrument settings (laser power, acquisition time).
- Compare the positions of the major, sharp peaks (e.g., ~530, ~680, ~1330 cm⁻¹) to the
 reference data in Table 2. This can serve as a quick check of the instrument's wavenumber
 calibration.





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Caption: Logic for instrument performance verification.

Limitations and Considerations

- Solubility: The primary limitation of Carbazole Violet as a spectroscopic standard is its
 extremely low solubility in common organic solvents and water. This prevents the preparation
 of true solutions of known concentration, making it unsuitable for applications requiring BeerLambert Law calculations (e.g., determining the molar extinction coefficient).
- Dispersion Stability: Dispersions of Carbazole Violet are prone to settling over time, which
 can affect the reproducibility of measurements. It is crucial to ensure the dispersion is
 homogeneous before and during analysis.
- Scattering Effects: In UV-Vis and fluorescence spectroscopy of dispersions, light scattering by the pigment particles can interfere with the measurements and lead to inaccuracies.
- Qualitative vs. Quantitative: Due to the aforementioned limitations, **Carbazole Violet** is best suited as a qualitative reference standard for verifying instrument performance (e.g.,



wavelength accuracy, sensitivity in a specific region) and for material identification, rather than as a quantitative calibrant.

Conclusion

Carbazole Violet (Pigment Violet 23) is a highly stable organic pigment with characteristic spectroscopic features. While its insolubility limits its use as a traditional quantitative reference standard in solution-based spectroscopy, it can serve as a valuable reference material for the qualitative verification of instrument performance in UV-Vis, fluorescence, and particularly Raman spectroscopy. The protocols outlined above provide a framework for utilizing Carbazole Violet for these purposes. Researchers and scientists should be mindful of the limitations and adapt the methodologies to their specific instrumentation and analytical goals.

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